4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide
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Overview
Description
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a bromine atom, an ethyl group, and a methylsulfonylpropan-2-yl group attached to a thiophene ring, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the thiophene ring.
Carboxylation: The brominated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to form the carboxylic acid derivative.
Amidation: The carboxylic acid derivative is converted to the corresponding amide by reacting it with ethylamine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Sulfonylation: Finally, the amide is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonylpropan-2-yl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring and the sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and the sulfonyl group can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.
4-chloro-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-N-methyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonyl group can enhance its solubility and stability.
Properties
IUPAC Name |
4-bromo-N-ethyl-N-(1-methylsulfonylpropan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3S2/c1-4-13(8(2)7-18(3,15)16)11(14)9-5-17-6-10(9)12/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWANLJILGMTRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CS(=O)(=O)C)C(=O)C1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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